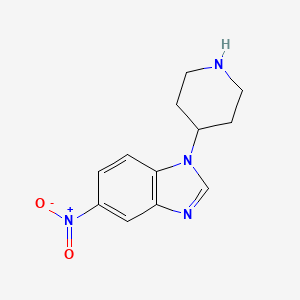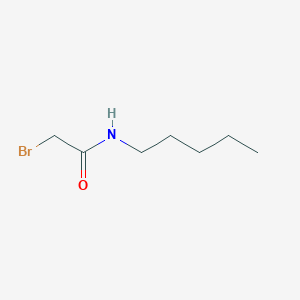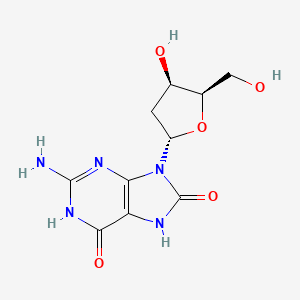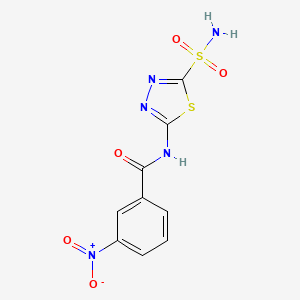
3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile is an organic compound with the molecular formula C₁₀H₂N₄O₂ It is characterized by the presence of two hydroxyl groups and four cyano groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile typically involves the reaction of 3,6-dihydroxybenzene with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the cyano groups to amines, leading to the formation of polyamines.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives.
Comparaison Avec Des Composés Similaires
3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile can be compared with other similar compounds such as:
1,2,4,5-Tetracyanobenzene: This compound lacks the hydroxyl groups present in this compound, which affects its chemical reactivity and applications.
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde: This compound has a different arrangement of functional groups, leading to distinct chemical properties and uses.
Propriétés
Numéro CAS |
3533-07-1 |
|---|---|
Formule moléculaire |
C10H2N4O2 |
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
3,6-dihydroxybenzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10H2N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h15-16H |
Clé InChI |
WNFOACCKIUYYII-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1O)C#N)C#N)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)



![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)

![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)


![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)

![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
